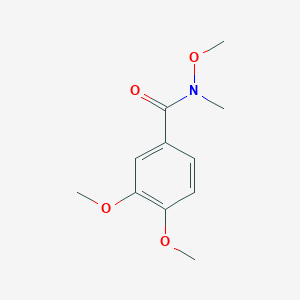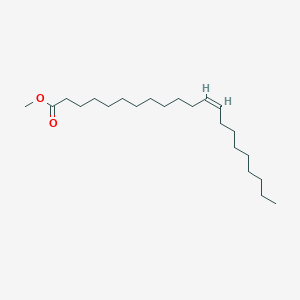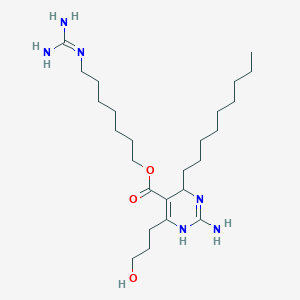
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl, commonly known as TFPB, is a chemical compound that is widely used in scientific research. This compound is a type of synthetic cannabinoid that is structurally similar to THC, the active ingredient in marijuana. TFPB has gained popularity in recent years due to its potential therapeutic applications and its ability to bind with the CB1 and CB2 receptors in the brain.
Mécanisme D'action
TFPB acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. These receptors play a crucial role in regulating various physiological processes, including pain, appetite, mood, and inflammation. TFPB binds to these receptors and activates them, leading to a range of physiological effects.
Effets Biochimiques Et Physiologiques
TFPB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. TFPB has also been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury. Additionally, TFPB has been shown to have anti-anxiety and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TFPB in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. Additionally, TFPB has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using TFPB is that it is a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids.
Orientations Futures
There are many potential future directions for research on TFPB. One area of interest is the development of TFPB-based drugs for the treatment of various neurological disorders. Another area of interest is the study of the effects of TFPB on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of TFPB and its potential side effects.
Méthodes De Synthèse
The synthesis of TFPB involves several steps, including the preparation of starting materials, the formation of the biphenyl core, and the introduction of the cyclohexyl and trifluoromethyl groups. The process is complex and requires a high level of expertise in organic chemistry. The most common method of synthesis involves the use of palladium-catalyzed cross-coupling reactions.
Applications De Recherche Scientifique
TFPB has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. TFPB has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
144675-91-2 |
|---|---|
Nom du produit |
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl |
Formule moléculaire |
C21H27F3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C21H27F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h10,12-16H,2-9,11H2,1H3 |
Clé InChI |
OMTDXPFPYPQYMA-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2CCC(=CC2)C3=CC(=C(C(=C3)F)F)F |
SMILES canonique |
CCCC1CCC(CC1)C2CCC(=CC2)C3=CC(=C(C(=C3)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



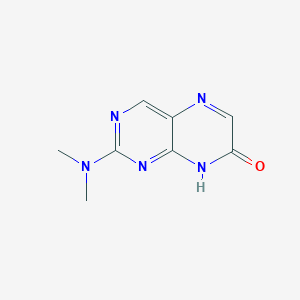
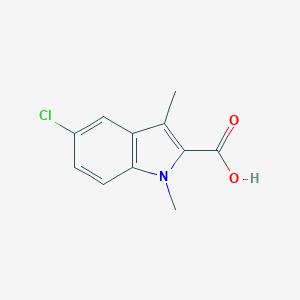
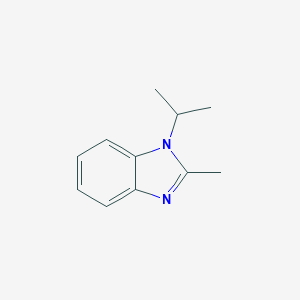
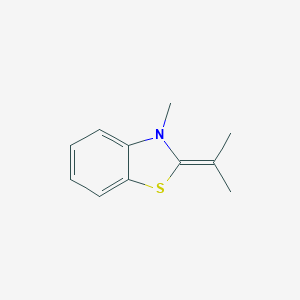
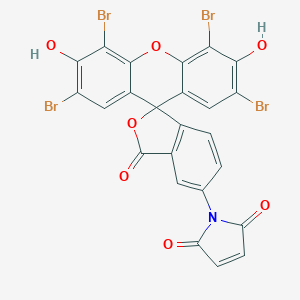
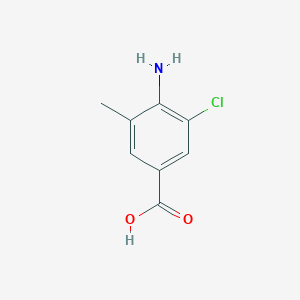
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
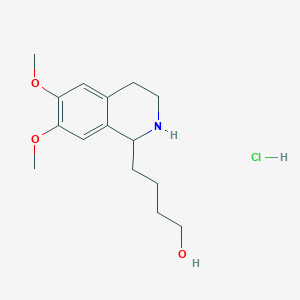
![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
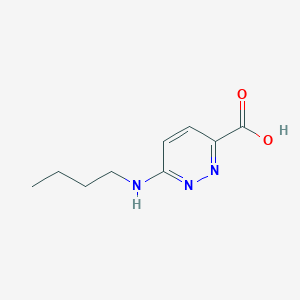
![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
